molecular formula C16H17NO3 B398453 2-methoxy-N-(4-methoxybenzyl)benzamide CAS No. 331989-13-0

2-methoxy-N-(4-methoxybenzyl)benzamide

Cat. No. B398453
CAS RN: 331989-13-0
M. Wt: 271.31g/mol
InChI Key: WMEXKVQSWCRJAL-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methoxybenzyl)benzamide is a chemical compound with the molecular formula C16H17NO3 . It is a derivative of benzamide, which is a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . For instance, the synthesis of 4-Methoxy-N-(4-methylbenzyl)benzamide involves the condensation reaction of N-(4-methoxybenzyl) thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with methoxy and methoxybenzyl substituents . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Reactions involving this compound likely occur at the benzylic position, similar to other benzamide derivatives . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 271.31 . Other properties such as melting point, boiling point, and solubility can be determined experimentally.

Safety and Hazards

While specific safety data for 2-methoxy-N-(4-methoxybenzyl)benzamide is not available, general safety precautions for handling benzamide derivatives include avoiding dust formation and ingestion or inhalation . Personal protective equipment should be worn when handling this compound .

Future Directions

The future research directions for 2-methoxy-N-(4-methoxybenzyl)benzamide could involve exploring its potential biological activities, given the wide range of activities exhibited by benzamide derivatives . Additionally, its reactivity at the benzylic position could be further explored for potential synthetic applications .

properties

IUPAC Name

2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-13-9-7-12(8-10-13)11-17-16(18)14-5-3-4-6-15(14)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEXKVQSWCRJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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